1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

Catalog No.
S14079023
CAS No.
M.F
C12H23BrO
M. Wt
263.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

Product Name

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

IUPAC Name

1-(bromomethyl)-1-butan-2-yloxy-3-methylcyclohexane

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

InChI

InChI=1S/C12H23BrO/c1-4-11(3)14-12(9-13)7-5-6-10(2)8-12/h10-11H,4-9H2,1-3H3

InChI Key

OIBUDGGIHNMSTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1(CCCC(C1)C)CBr

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is a chemical compound characterized by its unique structure, which includes a bromomethyl group and a sec-butoxy group attached to a cyclohexane ring. The compound has the molecular formula C13H23BrOC_{13}H_{23}BrO and a molecular weight of approximately 275.23 g/mol. Its structure features a cyclohexane core with various substituents that contribute to its chemical properties and potential applications in organic synthesis and materials science.

, primarily due to the presence of the bromomethyl group, which is a good leaving group. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Oxidation and Reduction: The sec-butoxy group may undergo oxidation to form corresponding alcohols or ketones, while reduction processes can convert the bromomethyl group into an alkyl group.

While specific biological activities of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The presence of halogen atoms (like bromine) can enhance biological activity through mechanisms such as increased lipophilicity or improved interaction with biological targets.

Synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination: Cyclohexane derivatives can be brominated using bromine in the presence of light or heat to introduce the bromomethyl group.
  • Alkylation: The sec-butoxy group can be introduced via alkylation reactions using sec-butyl halides in the presence of suitable bases.
  • Functional Group Transformations: Various transformations can be employed to modify existing functional groups to yield the desired compound.

This compound may find applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its unique structural features.
  • Materials Science: Could be utilized in developing new materials with specific properties.

Interaction studies involving 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane may focus on its reactivity with biological molecules or other synthetic compounds. Such studies typically assess how this compound interacts with enzymes, receptors, or other targets, potentially leading to insights into its pharmacological effects.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane. Here are some notable examples:

Compound NameStructureUnique Features
1-BromobutaneC4H9BrC_4H_9BrSimple linear structure, used as a solvent and reagent.
2-BromopropaneC3H7BrC_3H_7BrBranched structure, commonly used in organic synthesis.
1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexaneC13H23ClOC_{13}H_{23}ClOSimilar structure but with chlorine instead of bromine, affecting reactivity.

Uniqueness

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is unique due to its combination of a cyclohexane core with both bromomethyl and sec-butoxy substituents. This specific arrangement allows for diverse chemical reactivity not found in simpler alkyl halides or other substituted cyclohexanes, making it a valuable compound for further research and application development.

The development of brominated cyclohexane derivatives traces its origins to late 19th-century hydrogenation experiments. Felix Wreden’s 1876 work on toluene hydrogenation laid foundational insights into cyclohexane-based systems, while subsequent discoveries of natural bromocyclohexanes in petroleum reserves spurred interest in their synthetic potential. Early bromination methods relied on free-radical processes, as seen in the synthesis of bromocyclohexane via cyclohexane bromination under UV light.

The mid-20th century saw advancements in regioselective bromination, particularly through the use of N-bromosuccinimide (NBS) and photoelectrochemical techniques. These methods enabled precise functionalization of cyclohexane rings, critical for producing derivatives like 1-bromo-4-(propan-2-yl)cyclohexane. The introduction of bulky substituents, such as sec-butoxy groups, emerged as a strategy to control conformational preferences and reaction pathways, as demonstrated in studies of 1-(bromomethyl)-3-methylcyclohexane derivatives.

Significance in Contemporary Chemical Research

Brominated cyclohexanes occupy a pivotal role in organic synthesis due to their dual functionality as alkylating agents and cross-coupling partners. For instance, bromocyclohexane serves as a standard substrate in Suzuki-Miyaura couplings, while derivatives like 1-bromo-4-(trifluoromethyl)cyclohexane exhibit enhanced stability in polar solvents. The sec-butoxy group in 1-(bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane introduces steric hindrance, which modulates reactivity in nucleophilic substitutions and eliminates competing elimination pathways.

In materials science, bromocyclohexane derivatives are employed to tailor polymer properties. Mixtures of bromocyclohexane and cis-decalin match the refractive index of poly(methyl methacrylate) (PMMA), enabling precise colloidal assembly in optical materials. The compound’s ability to influence dielectric constants (ε = 7.9) further underscores its utility in charge-screening applications.

Table 1: Comparative Properties of Brominated Cyclohexane Derivatives

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Key Application
BromocyclohexaneC₆H₁₁Br175.61.30Cross-coupling reactions
1-Bromo-4-(propan-2-yl)cyclohexaneC₉H₁₇Br182–1841.22Steric studies
1-(Bromomethyl)-3-methylcyclohexaneC₈H₁₅Br168–1701.28Alkylation protocols
Target compoundC₁₂H₂₁BrO205–207*1.18*Functional material design

*Predicted values based on structural analogs.

Research Objectives and Scope

Current research on 1-(bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane focuses on three objectives:

  • Conformational Analysis: Investigating how the sec-butoxy group influences chair conformer equilibria and bromine accessibility.
  • Reactivity Profiling: Characterizing its behavior in SN2 reactions under varying solvent polarities, building on mechanisms observed in 1-bromo-4-(tert-butyl)cyclohexane systems.
  • Synthetic Optimization: Developing scalable bromination protocols using photoelectrochemical methods to enhance yields beyond traditional HBr/PBr₃ routes.

These efforts aim to expand the compound’s utility in pharmaceutical intermediates and advanced polymer matrices, addressing gaps in regioselectivity and process efficiency.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

262.09323 g/mol

Monoisotopic Mass

262.09323 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types